molecular formula C13H19N3OS B4969943 1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea

1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea

Cat. No.: B4969943
M. Wt: 265.38 g/mol
InChI Key: LEOCMZOGFOYKIB-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Properties

IUPAC Name

1-tert-butyl-3-[(4-methylbenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-9-5-7-10(8-6-9)11(17)15-16-12(18)14-13(2,3)4/h5-8H,1-4H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOCMZOGFOYKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea typically involves the reaction of tert-butyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The tert-butyl and methylbenzoyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea can be compared with other thiourea derivatives, such as:

    1-Tert-butyl-3-[(4-methoxybenzoyl)amino]thiourea: Similar in structure but with a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.

    1-Tert-butyl-3-[(4-chlorobenzoyl)amino]thiourea:

    1-Tert-butyl-3-[(4-nitrobenzoyl)amino]thiourea:

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